molecular formula C28H27N3O3 B2514700 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione CAS No. 899920-22-0

3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2514700
CAS No.: 899920-22-0
M. Wt: 453.542
InChI Key: TXVWDYCNOQLUBZ-UHFFFAOYSA-N
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Description

3-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound with complex molecular architecture. This compound integrates elements from dihydroisoquinoline and quinazoline groups, making it potentially valuable in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione involves multiple steps. The process often starts with the preparation of key intermediates such as 3,4-dihydroisoquinoline and 2-methylbenzyl quinazoline-2,4(1H,3H)-dione. These intermediates then undergo condensation reactions in the presence of appropriate reagents and catalysts.

Industrial Production Methods

Industrial production might utilize large-scale reactors and continuous flow systems to optimize yields and purity. Conditions like temperature, pressure, and solvent choice are meticulously controlled to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation, modifying its structure and potentially its biological activity.

  • Reduction: Similarly, reduction reactions can be employed to alter its functional groups.

  • Substitution: It can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidizing agents: Potassium permanganate, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.

  • Conditions: Reactions often occur under controlled temperatures, sometimes requiring inert atmospheres to prevent unwanted side reactions.

Major Products

The reactions can yield a range of products, often depending on the specific conditions and reagents used. These may include oxidized derivatives or various substituted analogs.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for synthesizing more complex molecules, valuable in studies of molecular interactions and reactivity.

Biology

Its potential biological activities might be explored, possibly acting as inhibitors or activators of specific biological pathways.

Medicine

Pharmaceutical research might investigate its efficacy as a therapeutic agent, targeting specific molecular pathways implicated in diseases.

Industry

In industrial applications, derivatives could be used in material science or as intermediates in the production of specialized chemicals.

Mechanism of Action

The compound's effects are mediated by its interaction with specific molecular targets. It might bind to enzymes or receptors, altering their activity and thus impacting biological pathways. Detailed studies would elucidate its binding affinity and the resultant conformational changes in target proteins.

Comparison with Similar Compounds

Similar compounds might include other quinazoline or dihydroisoquinoline derivatives. the integration of these two moieties in 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione provides a unique scaffold that might offer distinct biological or chemical properties not observed in simpler analogs.

List of similar compounds:

  • Quinazoline-2,4-dione derivatives.

  • Dihydroisoquinoline-based compounds.

  • Combined moieties incorporating both structural elements.

This uniqueness, especially in its potential for diverse applications and reactivity, makes it an exciting subject for further research.

Properties

IUPAC Name

3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-20-8-2-3-10-22(20)19-31-25-13-7-6-12-24(25)27(33)30(28(31)34)17-15-26(32)29-16-14-21-9-4-5-11-23(21)18-29/h2-13H,14-19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVWDYCNOQLUBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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